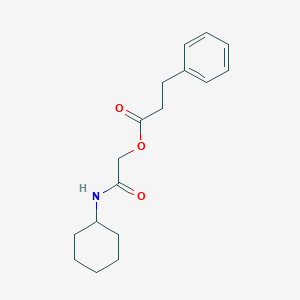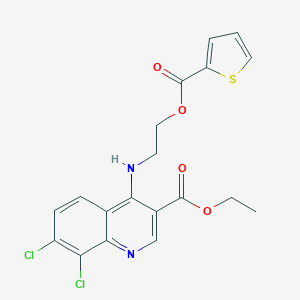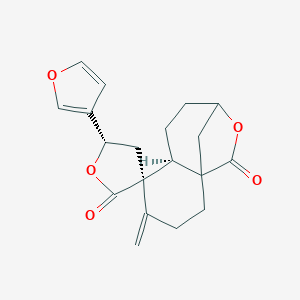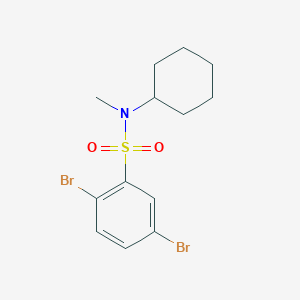![molecular formula C11H10F3NO4S B241546 Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241546.png)
Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate is not fully understood. However, studies have suggested that it may exert its biological activity by inhibiting various enzymes, such as cyclooxygenase-2 and tyrosine kinase, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate exhibits potent anti-inflammatory, anti-proliferative, and anti-microbial activities. It has also been demonstrated to induce apoptosis, or programmed cell death, in cancer cells. However, the compound has been reported to have low solubility and bioavailability, which may limit its efficacy in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate is its relatively simple synthesis method and high yield. It is also a versatile compound that can be easily modified to generate analogs with different biological activities. However, the compound's low solubility and bioavailability may pose challenges for in vivo studies. Additionally, the compound's potential toxicity and environmental impact should be carefully evaluated before its widespread use.
Orientations Futures
There are several future directions for the research on Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient synthesis methods and improve the compound's solubility and bioavailability. Additionally, the compound's potential applications in materials science should be explored further. Finally, the compound's toxicity and environmental impact should be carefully evaluated to ensure its safe use.
Conclusion:
In conclusion, Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate is a versatile chemical compound that has potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its synthesis method is relatively simple, and it exhibits potent anti-inflammatory, anti-proliferative, and anti-microbial activities. However, the compound's low solubility and bioavailability may limit its efficacy in vivo. Further research is needed to fully understand its mechanism of action and identify its molecular targets, as well as to develop more efficient synthesis methods and improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate involves the reaction of 2-nitro-4-(trifluoromethyl)thiophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction yields Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate as a yellow solid with a high yield. The synthesis method is relatively simple and can be easily scaled up for commercial production.
Applications De Recherche Scientifique
Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In agrochemicals, it has been evaluated as a potential herbicide and fungicide. In materials science, it has been studied for its potential applications in organic electronics and optoelectronics.
Propriétés
Nom du produit |
Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate |
|---|---|
Formule moléculaire |
C11H10F3NO4S |
Poids moléculaire |
309.26 g/mol |
Nom IUPAC |
ethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetate |
InChI |
InChI=1S/C11H10F3NO4S/c1-2-19-10(16)6-20-9-4-3-7(11(12,13)14)5-8(9)15(17)18/h3-5H,2,6H2,1H3 |
Clé InChI |
NOTADAJQMSNHKJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)CSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B241482.png)
![Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)
![Tert-butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfinyl}acetate](/img/structure/B241485.png)

![1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B241489.png)
![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)


![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)
